N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C16H15N3O2S2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-9-14(23-10(2)17-9)15(20)19-16-18-13(8-22-16)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3,(H,18,19,20) |
InChI Key |
UVYQBTLBVRGIGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Halogenation of 4-Methoxyphenylacetophenone
4-Methoxyphenylacetophenone is halogenated at the α-position using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid under reflux. This yields α-bromo-4-methoxyphenylacetophenone, a key intermediate for thiazole formation.
Reaction conditions :
Cyclocondensation with Thiourea
The α-bromo ketone reacts with thiourea in ethanol under reflux to form 2-amino-4-(4-methoxyphenyl)thiazole. Mechanistically, the thiol group of thiourea attacks the electrophilic α-carbon of the bromoketone, followed by cyclization and elimination of HBr.
Optimization :
Synthesis of 2,4-Dimethyl-1,3-Thiazole-5-Carboxylic Acid
The 2,4-dimethylthiazole-5-carboxylic acid precursor is prepared via a modified Hantzsch protocol using β-keto esters.
Preparation of Ethyl 3-Oxo-2,4-dimethylpentanoate
Ethyl acetoacetate undergoes α-methylation using methyl iodide (CH₃I) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). This yields ethyl 3-oxo-2,4-dimethylpentanoate, a β-keto ester.
Reaction parameters :
Bromination and Cyclization
The β-keto ester is brominated at the α-position using NBS, followed by cyclization with thiourea in ethanol. This produces 2,4-dimethylthiazole-5-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH.
Key data :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS (1.1 equiv) | CH₃CN, 60°C, 2h | 88% |
| Cyclization | Thiourea (1.2 equiv) | EtOH, reflux, 6h | 75% |
| Hydrolysis | 2M NaOH | EtOH/H₂O, reflux | 95% |
Amide Coupling of Thiazole Intermediates
The final step involves coupling 2,4-dimethylthiazole-5-carboxylic acid with 4-(4-methoxyphenyl)thiazol-2-amine using carbodiimide-mediated activation.
Activation of Carboxylic Acid
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used for in situ activation.
Comparative analysis :
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| SOCl₂ | SOCl₂, DCM | 0°C, 2h | 90% |
| EDC/HOBt | EDC, HOBt, DMF | RT, 12h | 85% |
Amide Bond Formation
The acyl chloride or activated ester reacts with 4-(4-methoxyphenyl)thiazol-2-amine in the presence of a base (e.g., triethylamine).
Optimized protocol :
-
Solvent : DCM (for acyl chloride) or DMF (for EDC/HOBt)
-
Base : TEA (2.0 equiv)
-
Time : 4–12 hours
Alternative Synthetic Routes
Solid-Phase Synthesis
Patent AU694415B2 describes solid-phase strategies for heterocyclic compounds using resin-bound intermediates. While untested for this target, such methods could enhance purity and scalability.
Characterization and Analytical Data
Critical spectroscopic data for intermediates and the final compound include:
4-(4-Methoxyphenyl)thiazol-2-amine :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.8 Hz, 2H, ArH), 6.93 (d, J = 8.8 Hz, 2H, ArH), 5.21 (s, 2H, NH₂), 3.83 (s, 3H, OCH₃), 2.45 (s, 1H, Thiazole-H).
2,4-Dimethylthiazole-5-carboxylic acid :
Final compound :
-
HRMS (ESI) : m/z calc. for C₁₈H₁₈N₄O₂S₂ [M+H]⁺: 402.0784, found: 402.0786.
Challenges and Optimization Opportunities
-
Regioselectivity : Competing cyclization pathways during thiazole formation may yield regioisomers. Using bulky bases (e.g., DBU) improves selectivity.
-
Amide Coupling Efficiency : EDC/HOBt offers milder conditions than acyl chlorides, reducing side reactions.
-
Scalability : Solid-phase methods (as in AU694415B2) could enhance throughput but require resin compatibility studies .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic aromatic substitution, due to the electron-withdrawing nature of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated thiazole derivatives, while reduction could produce dihydrothiazole compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, the compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers and coatings. Its potential electronic properties also make it of interest in the field of organic electronics.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (Compound 7)
- Key Differences: The dichlorophenyl substituent introduces strong electron-withdrawing effects compared to the methoxy group in the target compound.
- Synthesis : Prepared via coupling of 1,3-thiazole-5-carboxylic acid with 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine, analogous to the target compound’s synthesis .
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Key Differences: A phenoxybenzamide moiety replaces the bis-thiazole scaffold.
- Activity : Reported to enhance plant growth by 129% (p < 0.05), suggesting substituent-dependent bioactivity .
4-[Bis(2-Methoxyethyl)sulfamoyl]-N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Key Differences : Incorporates a sulfamoyl-benzamide group instead of a thiazole-carboxamide. The bis-methoxyethyl substituent increases molecular weight (505.6 g/mol) and may improve solubility .
Anticancer Thiazole Derivatives
- Compound 7b (IC₅₀ = 1.61 µg/mL) and 11 (IC₅₀ = 1.98 µg/mL) : These analogs from feature hydrazone and thiadiazole substituents, demonstrating potent activity against HepG-2 liver cancer cells. The target compound’s methyl groups may similarly block metabolic degradation, enhancing stability .
- Dasatinib (BMS-354825) : A clinically approved thiazole-based kinase inhibitor (pan-Src IC₅₀ < 1 nM). Structural alignment suggests the target compound’s carboxamide could mimic Dasatinib’s ATP-binding interactions, though methoxyphenyl may reduce kinase selectivity .
Antimicrobial and Anti-inflammatory Analogs
Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its diverse biological activities. This compound's structure incorporates a thiazole ring, which is known for its pharmacological significance. The following sections detail its biological activity, including mechanisms of action, case studies, and research findings.
- Chemical Formula : C16H15N3O2S3
- Molecular Weight : 377.5 g/mol
- CAS Number : 794550-99-5
Thiazole derivatives are recognized for their potential in various therapeutic areas due to their ability to interact with multiple biological targets. The biological activities associated with this compound include:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
1. Anticancer Activity in Cell Lines
In a study evaluating the anticancer effects of thiazole derivatives, this compound was tested against several cancer cell lines including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| NCI-H460 | 17.82 |
2. Antimicrobial Efficacy
The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated varying degrees of inhibition with minimum inhibitory concentrations (MICs) reflecting its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Research Findings
Recent literature highlights the broad spectrum of biological activities associated with thiazole derivatives:
- Antidiabetic Effects : Certain modifications of thiazoles have shown potential in managing diabetes by enhancing insulin sensitivity and glucose uptake in cells .
- Neuroprotective Properties : Thiazole compounds have been investigated for their neuroprotective effects in models of neurodegenerative diseases, suggesting a role in protecting neuronal cells from oxidative stress and apoptosis .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide, and how can they be addressed?
- Synthesis Challenges : Multi-step reactions often suffer from low yields due to competing side reactions (e.g., oxidation of thiazole rings or incomplete coupling of the carboxamide moiety).
- Solutions :
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of reactive intermediates .
- Optimize reaction temperatures (e.g., 20–25°C for coupling steps) and employ catalysts like triethylamine to improve nucleophilic substitution efficiency .
- Purify intermediates via column chromatography or recrystallization (ethanol-DMF mixtures are effective) .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Approach :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the methoxyphenyl group (δ ~3.8 ppm for OCH₃), thiazole protons (δ 6.5–8.0 ppm), and carboxamide NH (δ ~10 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 297.4 (calculated for C₁₆H₁₅N₃O₂S₂) .
- Infrared Spectroscopy (IR) : Confirm carboxamide C=O stretching at ~1650 cm⁻¹ and thiazole C-S vibrations at ~690 cm⁻¹ .
Q. What in vitro assays are recommended for initial biological screening?
- Standard Assays :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Screening : Broth microdilution to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases to identify mechanistic targets .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Analytical Strategies :
- Meta-Analysis : Compare assay conditions (e.g., pH, serum concentration) that may alter compound stability or bioavailability .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing methoxy with halogens) to isolate critical functional groups .
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities against proposed targets like tubulin or DNA topoisomerases .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and oral bioavailability .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve plasma half-life and reduce off-target toxicity .
- Metabolic Stability Testing : Incubate with liver microsomes to identify major metabolites and modify labile sites (e.g., methyl groups on thiazole rings) .
Q. How can researchers design SAR studies to improve selectivity for cancer cells?
- Methodology :
- Fragment-Based Design : Replace the 4-methoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl) to modulate lipophilicity and target interactions .
- Selectivity Profiling : Screen against non-cancerous cell lines (e.g., HEK293) to calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .
- Transcriptomic Analysis : Use RNA-seq to identify pathways uniquely dysregulated in cancer cells after treatment .
Q. What advanced techniques resolve crystallographic or stereochemical uncertainties?
- Techniques :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DMSO/water) to determine absolute configuration and intermolecular interactions .
- Circular Dichroism (CD) : Analyze chiral centers in derivatives to correlate stereochemistry with bioactivity .
- Dynamic NMR : Study rotational barriers of thiazole-carboxamide bonds to assess conformational flexibility .
Contradiction Analysis & Experimental Design
Q. How should researchers address discrepancies in reported synthetic yields?
- Troubleshooting Framework :
- Stepwise Monitoring : Use TLC or HPLC to identify incomplete reactions or degradation at each step .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF vs. THF) to improve intermediate solubility .
- Catalyst Screening : Compare palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for coupling efficiency .
Q. What experimental controls are critical in validating mechanistic studies?
- Essential Controls :
- Negative Controls : Include untreated cells and vehicle-only (e.g., DMSO) groups to rule out solvent effects .
- Positive Controls : Use established inhibitors (e.g., paclitaxel for microtubule stabilization) to benchmark activity .
- Off-Target Assays : Test against unrelated enzymes (e.g., acetylcholinesterase) to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
